Tetraacetylbrazilin

描述

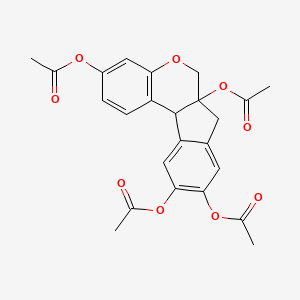

Tetraacetylbrazilin (C₂₄H₂₂O₉, molecular weight 454.44) is a flavonoid derivative isolated primarily from the heartwood of Caesalpinia sappan L. (Leguminosae), a plant widely used in traditional medicine . Structurally, it is the tetraacetylated form of brazilin, a natural phenolic compound. Its physical properties include a melting point of 155–157°C and a specific optical rotation of +64.0° (c = 1.08, CHCl₃) . This compound is sparingly soluble in water but dissolves readily in organic solvents like methanol and chloroform .

Pharmacologically, it has been identified as a potent inhibitor of phosphodiesterase-1 (PDE1), an enzyme linked to cognitive function. Molecular docking studies reveal its strong binding affinity (ΔG bind = −8.691 kcal/mol) to PDE1B, surpassing other compounds in C. sappan .

属性

CAS 编号 |

2241-61-4 |

|---|---|

分子式 |

C24H22O9 |

分子量 |

454.4 g/mol |

IUPAC 名称 |

(6a,9,10-triacetyloxy-7,11b-dihydro-6H-indeno[2,1-c]chromen-3-yl) acetate |

InChI |

InChI=1S/C24H22O9/c1-12(25)30-17-5-6-18-20(8-17)29-11-24(33-15(4)28)10-16-7-21(31-13(2)26)22(32-14(3)27)9-19(16)23(18)24/h5-9,23H,10-11H2,1-4H3 |

InChI 键 |

QTWIUPRYNALMAA-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=CC2=C(C=C1)C3C4=CC(=C(C=C4CC3(CO2)OC(=O)C)OC(=O)C)OC(=O)C |

规范 SMILES |

CC(=O)OC1=CC2=C(C=C1)C3C4=CC(=C(C=C4CC3(CO2)OC(=O)C)OC(=O)C)OC(=O)C |

同义词 |

tetraacetylbrazilin |

产品来源 |

United States |

相似化合物的比较

Key Observations :

- Structural Complexity: Protosappanin A lacks the acetylated phenolic hydroxyls present in this compound, resulting in reduced molecular weight and altered solubility .

Pharmacological Activities

PDE1 Inhibition

- This compound : Exhibits the strongest PDE1B inhibition (ΔG bind = −8.691 kcal/mol) among C. sappan compounds, attributed to dual π–π interactions with PheA446/PheB446 residues and hydrogen bonding with His234 .

- Brazilin : Moderate inhibitor (ΔG bind = −5.823 kcal/mol) with a single π–π interaction and weaker hydrogen bonding .

- Protosappanin A : Minimal PDE1B affinity (∆G bind = −5.498 kcal/mol), likely due to its oxidized, rigid structure .

Antioxidant and Anti-inflammatory Effects

- This compound: Limited direct evidence, but acetyl groups may stabilize free radical-scavenging phenolic hydroxyls .

- Brazilin : Well-documented antioxidant activity via hydroxyl group-mediated radical neutralization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。